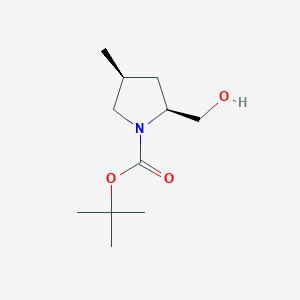

(2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S,4S)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGCHOAIXJTLDT-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1)C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate typically starts from a suitably substituted pyrrolidine or pyrrolidine precursor, followed by protection and functional group transformations to install the hydroxymethyl and methyl groups with stereochemical control. The tert-butyl carbamate (Boc) group is introduced to protect the nitrogen atom, facilitating subsequent reactions.

Specific Preparation Method via Mitsunobu Reaction

One well-documented method involves the use of the Mitsunobu reaction to functionalize the pyrrolidine ring:

- Starting Material: tert-Butyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate

- Reagents: diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh3), tetrahydrofuran (THF) as solvent

- Conditions: Reaction performed at 20°C under ice cooling initially, then stirred at room temperature or elevated temperatures (up to 60°C) for several hours (2 to 12 h)

- Procedure: The starting Boc-protected hydroxy-methylpyrrolidine is reacted with DIAD and PPh3 in THF. The reaction mixture is stirred, then concentrated and purified by silica gel chromatography.

- Outcome: This method yields the target compound with varying yields depending on conditions (21% to 46% reported) and produces a colorless amorphous or yellow oil product after purification.

This approach is supported by experimental data showing successful coupling and substitution reactions on the pyrrolidine ring, preserving stereochemistry and enabling installation of the hydroxymethyl group.

Stock Solution Preparation for Further Use

For applications requiring the compound in solution, precise preparation of stock solutions is critical. The compound’s molecular weight is approximately 201.26 g/mol, enabling calculation of volumes for desired molarities:

| Amount of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |

|---|---|---|---|

| 1 mg | 4.6449 | 0.929 | 0.4645 |

| 5 mg | 23.2245 | 4.6449 | 2.3224 |

| 10 mg | 46.449 | 9.2898 | 4.6449 |

This table guides the preparation of stock solutions at different concentrations, useful for biological assays or further synthetic steps.

Solubility and Formulation Notes

- The compound can be dissolved in DMSO to prepare master stock solutions.

- For in vivo formulations, a stepwise addition of solvents such as PEG300, Tween 80, and water or corn oil is recommended, ensuring clarity at each step before proceeding.

- Physical methods like vortexing, ultrasonication, or mild heating assist in dissolution.

Additional Synthetic Considerations

- The stereochemical integrity at positions 2 and 4 is critical; synthesis protocols use chiral starting materials or chiral catalysts to maintain (2S,4S) configuration.

- Purification is typically achieved by silica gel chromatography using hexane/ethyl acetate mixtures.

- Reaction monitoring by NMR confirms the presence of characteristic signals corresponding to the hydroxymethyl and methyl groups and the Boc protecting group.

Summary Table of Key Preparation Parameters

| Aspect | Details |

|---|---|

| Starting Material | tert-Butyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate |

| Key Reagents | Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh3), THF |

| Reaction Conditions | 20°C with ice cooling initially, then room temp or 55-60°C for 2-12 hours |

| Purification Method | Silica gel chromatography (hexane/ethyl acetate mixtures) |

| Yield Range | 21% to 46% |

| Product Form | Colorless amorphous solid or yellow oil |

| Molecular Weight | 201.26 g/mol |

| Stock Solution Prep | Molarity-based volumes for 1, 5, 10 mM solutions; DMSO as solvent |

| Solubility Notes | Stepwise solvent addition for in vivo formulations; ensure clear solutions at each step |

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The carboxylate ester can be reduced to an alcohol or an aldehyde.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is in organic synthesis. The compound serves as a versatile intermediate in the synthesis of various bioactive molecules.

Case Study: Synthesis of Pyrrolidine Derivatives

A significant study by Del Valle and Goodman (2003) demonstrated the use of this compound in synthesizing pyrrolidine derivatives through oxidation reactions. The research highlighted a method yielding up to 94% efficiency using sodium hypochlorite and TEMPO as catalysts under controlled pH conditions . This reaction showcases the compound's utility in producing complex nitrogen-containing structures that are prevalent in pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, (2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate has been explored for its potential therapeutic effects.

Chiral Auxiliary in Asymmetric Synthesis

The chiral nature of (2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate makes it an excellent candidate as a chiral auxiliary in asymmetric synthesis.

Application Example

In asymmetric synthesis protocols, this compound can be employed to induce chirality in target molecules, facilitating the production of enantiomerically pure compounds that are crucial in drug development . The ability to control stereochemistry is vital for enhancing the efficacy and safety profiles of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The hydroxymethyl and carboxylate groups facilitate hydrogen bonding and electrostatic interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

(a) Methyl vs. Methoxy Group

- Compound: (2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate (CAS 215918-39-1) Molecular Formula: C₁₁H₂₁NO₄ Molecular Weight: 231.29 g/mol Key Difference: Replacement of the methyl group with a methoxy (-OCH₃) group at position 4. Impact:

- Increased polarity due to the electron-rich methoxy group, enhancing solubility in polar solvents.

- Hydrogen-bonding capacity remains unchanged at position 2 (hydroxymethyl) but absent at position 4 .

(b) Methyl vs. Hydroxy Group

- Compound: (2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 61478-26-0) Molecular Formula: C₁₁H₂₁NO₄ Molecular Weight: 231.29 g/mol Key Difference: Methyl group replaced by a hydroxy (-OH) group at position 4. Impact:

- Higher hydrophilicity, affecting pharmacokinetic properties like absorption and distribution.

- Potential for oxidation or derivatization at the hydroxy group .

Functional Group Variations at Position 2

(a) Hydroxymethyl vs. Formyl Group

- Compound: (2S,4S)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate (CAS 200184-61-8) Molecular Formula: C₁₁H₁₉NO₃ Molecular Weight: 213.28 g/mol Key Difference: Hydroxymethyl (-CH₂OH) replaced by a formyl (-CHO) group. Impact:

- Increased electrophilicity at position 2, making the compound reactive toward nucleophiles (e.g., in Schiff base formation).

- Reduced hydrogen-bond donor capacity compared to hydroxymethyl.

- Potential instability under basic or oxidizing conditions .

Stereochemical Variations

(a) Enantiomeric Pair

- Compound: (2R,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate (CAS 1018818-05-7) Molecular Formula: C₁₁H₂₁NO₃ Molecular Weight: 215.29 g/mol Key Difference: Inversion of stereochemistry at position 2 (R-configuration instead of S). Impact:

- Altered chiral recognition in asymmetric synthesis or biological systems.

- Potential differences in pharmacokinetics (e.g., metabolism rates) due to enantioselectivity .

Complex Derivatives with Additional Functional Groups

(a) Benzyloxycarbonylamino Substituent

- Compound: (2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1194057-63-0) Molecular Formula: C₁₈H₂₆N₂O₅ Molecular Weight: 350.41 g/mol Key Differences:

- Addition of a benzyloxycarbonyl (Cbz) amino group at position 4.

- Stereochemical inversion at position 4 (R-configuration).

- Impact :

- Enhanced steric bulk and aromaticity, influencing solubility and π-π stacking interactions.

- Dual protection (Boc and Cbz) for amino groups, enabling sequential deprotection in multi-step syntheses.

- Potential use in peptide coupling or enzyme inhibition studies .

Biological Activity

(2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate, also referred to as CAS Number 540501-56-2, is a heterocyclic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in different biological models, and relevant case studies.

- Molecular Formula : C11H21NO3

- Molecular Weight : 215.29 g/mol

- CAS Number : 540501-56-2

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 298.8 ± 13.0 °C at 760 mmHg

- Flash Point : 134.5 ± 19.8 °C

Research indicates that compounds similar to (2S,4S)-tert-butyl derivatives may exhibit neuroprotective effects by modulating pathways associated with neurodegenerative diseases. Specifically, these compounds can act as inhibitors of β-secretase and acetylcholinesterase, enzymes involved in the pathology of Alzheimer’s disease (AD) by preventing amyloid beta peptide aggregation and reducing neuroinflammation.

Neuroprotective Effects

One of the significant areas of research for (2S,4S)-tert-butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate involves its neuroprotective properties against amyloid beta-induced cytotoxicity in astrocytes. A study demonstrated that this compound could enhance cell viability in astrocytes exposed to Aβ1-42 peptide, suggesting a protective mechanism against neurodegeneration.

In Vitro Studies

In vitro studies have shown that the compound can significantly inhibit the aggregation of amyloid beta peptides, which is crucial for mitigating the progression of AD. The inhibition rates observed were approximately 85% at concentrations around 100 µM. Additionally, it has been noted that (2S,4S)-tert-butyl derivatives exhibit low cytotoxicity at effective concentrations.

In Vivo Efficacy

Although in vitro results are promising, in vivo studies have shown mixed results regarding the compound's efficacy in animal models of AD. For instance, while some studies indicated improved outcomes in cognitive function tests following treatment with related compounds, others reported no significant differences compared to control groups when assessing behavioral changes.

Case Studies

Q & A

Q. What are the key synthetic strategies for achieving the (2S,4S) stereochemistry in this compound?

The stereochemistry is typically controlled using the Mitsunobu reaction , which ensures retention of configuration during hydroxyl group substitution. Key steps include:

- Ring formation : Cyclization of proline-derived precursors under acidic or basic conditions.

- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to fix the (2S,4S) configuration .

- Purification : Fast column chromatography (e.g., ethanol/chloroform mixtures) to isolate the desired diastereomer .

Q. Which spectroscopic methods are critical for structural validation?

- NMR spectroscopy : H and C NMR confirm the pyrrolidine ring structure and stereochemistry (e.g., coupling constants for axial/equatorial protons) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., calculated vs. observed mass for ) .

- IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretch at ~3200 cm, carbonyl at ~1700 cm) .

Q. How should this compound be stored to maintain stability?

Store at room temperature (RT) in a sealed container protected from light and moisture. For long-term storage (>6 months), use inert gas (e.g., argon) to prevent oxidation of the hydroxymethyl group .

Q. What are the solubility properties of this compound?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Adjust solubility using co-solvents like ethanol or THF for biological assays .

Q. How does this compound compare structurally to its analogs?

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesis be resolved?

- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose-based columns).

- X-ray crystallography : Confirm absolute configuration via single-crystal analysis .

- Comparative activity assays : Test isomers against biological targets (e.g., fibroblast activation protein) to identify the active form .

Q. What mechanistic insights explain its interaction with the tumor microenvironment?

The compound disrupts the fibroblast activation protein (FAP) in cancer-associated fibroblasts, inhibiting extracellular matrix remodeling. This is validated via:

- Surface plasmon resonance (SPR) : Measures binding affinity () to FAP .

- Metabolic profiling : Reduces glucose uptake in tumor cells, linking to anti-proliferative effects .

Q. How do reaction conditions influence yield in large-scale synthesis?

- Temperature : Reflux in THF (45°C) optimizes esterification .

- Catalysts : Copper catalysts improve amination efficiency but require strict anhydrous conditions .

- Workup protocols : Acidic precipitation (pH 2) minimizes byproduct formation during carboxylate isolation .

Q. What strategies mitigate conflicting bioactivity data across studies?

Q. Can this compound serve as a scaffold for dual-acting therapeutics?

Yes. Functionalize the hydroxymethyl group with:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.